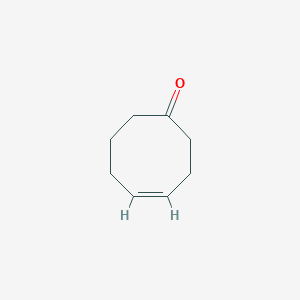
5-(3-bromopropyl)-1-ethyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromopropyl group and an ethyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromopropyl)-1-ethyl-1H-1,2,4-triazole typically involves the alkylation of 1-ethyl-1H-1,2,4-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the triazole.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 5-(3-propyl)-1-ethyl-1H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(3-bromopropyl)-1-ethyl-1H-1,2,4-triazole depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-1H-1,2,4-triazole: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
5-(3-Bromopropyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The bromopropyl group allows for versatile chemical modifications, while the ethyl group enhances its solubility and overall stability.
Propiedades
Fórmula molecular |
C7H12BrN3 |
|---|---|
Peso molecular |
218.09 g/mol |
Nombre IUPAC |
5-(3-bromopropyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12BrN3/c1-2-11-7(4-3-5-8)9-6-10-11/h6H,2-5H2,1H3 |
Clave InChI |
NWBPNJKGOCDUKA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)






![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)


![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)


